LumefantrineDioxiranylDimer(E/Z-Mixture)
Description
Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a structural analogue and specified impurity of lumefantrine, a key antimalarial drug used in combination therapies (e.g., with artemether) . It is characterized as a dimeric derivative formed via a dioxiranyl linkage between two lumefantrine units, existing as an E/Z stereoisomeric mixture . Its molecular formula is C₄₄H₂₄Cl₆O₂ (MW: 797.38), distinguishing it from the parent compound (C₃₀H₃₂Cl₃NO, MW: 528.94) . While lumefantrine functions by inhibiting heme detoxification in Plasmodium parasites, the dimer’s biological activity remains understudied. It is primarily identified in stability studies and pharmaceutical quality control as Impurity C .
Properties
Molecular Formula |
C16H18Cl2N2O4S |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl (6S,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H17ClN2O4S.ClH/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15;/h2-5,12,15H,6-8,18H2,1H3;1H/t12-,15+;/m1./s1 |
InChI Key |
LYIIGHOYDRRHAJ-YLCXCWDSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@@H]3N2C(=O)[C@H]3N)CCl.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Physicochemical Properties of Lumefantrine Dioxiranyl Dimer vs. Analogues
Key Observations :
- Unlike lumefantrine salts (e.g., 1-octyl sulfate), the dimer lacks evidence of solubility enhancement via counterion interactions .
Pharmacokinetic Profile
Table 2: Pharmacokinetic Parameters
Key Observations :
- The dimer’s absorption may be slower (↑ Tmax) due to steric hindrance from its dimeric structure .
- Limited data suggest lumefantrine’s metabolite, desbutyl-lumefantrine, has reduced efficacy, raising concerns about the dimer’s therapeutic utility .
Efficacy and Stability
Table 3: Efficacy in Antimalarial Activity
Key Observations :
- Lumefantrine’s efficacy is heavily dependent on combination therapy (e.g., with artemether), while the dimer lacks efficacy data .
- Stability studies indicate lumefantrine forms degradation impurities (e.g., DBK) under stress, but the dimer’s stability profile remains uncharacterized .
Toxicity and Regulatory Considerations
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